2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(3-aminophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c14-11-5-3-4-10(8-11)9-17-13(18)16-7-2-1-6-12(16)15-17/h1-8H,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXFXLFJPYPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CC3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of 3-aminobenzylamine with a suitable triazolopyridine precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula: C13H12N4O
- Molecular Weight: 240.26 g/mol
- CAS Number: 1016764-72-9
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of this compound as an inhibitor of Aurora B kinase, a key regulator in cell division and a target in cancer therapy. In vitro tests demonstrated significant cytotoxic effects against human hepatoblastoma (HepG2) cell lines, suggesting its utility in developing new anticancer agents .
- Antimicrobial Properties
- Immunotherapy
Biochemical Applications
- Metal Ion Complexation
- Spectroscopic Studies
Material Science Applications
- Optical Properties
Case Studies
Mechanism of Action
The mechanism of action of 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
2.1.1. Trazodone (Antidepressant) Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one) shares the triazolopyridinone core but differs in its 2-position substituent, which includes a piperazine-propyl chain with a 3-chlorophenyl group. This structural variation confers serotonin antagonist and reuptake inhibitor (SARI) activity, making it a clinically used antidepressant .
2.1.2. Antimalarial Triazolopyridines A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, such as 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (IC50 = 4.98 µM against Plasmodium falciparum), feature sulfonamide and halogenated benzyl groups. These substituents enhance binding to falcipain-2, a malaria protease . The target compound’s 3-aminophenyl group lacks the sulfonamide moiety, which may limit antimalarial activity but could be advantageous in other therapeutic contexts (e.g., CNS disorders).
Halogenated Derivatives
- 2-[(3-Bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-triazolo[4,3-a]pyridin-3-one (CAS: 1251692-71-3) incorporates a bromophenyl group and a pyrrolidine sulfonyl substituent.
- 2-(4-Chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (melting point: 173–174°C) demonstrates how halogen and sulfonamide placement influences physical properties and bioactivity .
Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2-(3-Aminophenyl)methyl | Not reported | 267.28 | Primary amine, triazolopyridinone |
| Trazodone | 2-(Piperazine-propyl-3-Cl-phenyl) | 223–227 (HCl salt) | 408.32 | Piperazine, chlorophenyl |
| 2-(4-Chlorobenzyl)-6-sulfonyl derivative | 4-Cl-benzyl, 6-piperidinylsulfonyl | 173–174 | 437.31 | Chlorobenzyl, sulfonamide |
| 2-(3-Bromophenyl)methyl-6-sulfonyl | 3-Br-benzyl, 6-pyrrolidinesulfonyl | Not reported | 437.31 | Bromophenyl, sulfonamide |
Key Observations :
- The primary amine in the target compound may improve aqueous solubility relative to Trazodone’s piperazine group, which requires hydrochloride salt formation for bioavailability .
- Halogenated derivatives exhibit higher molecular weights and melting points due to increased van der Waals interactions .
Biological Activity
The compound 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolopyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties.
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
- CAS Number : 1016764-72-9
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study by Aggarwal et al. (2011) demonstrated that compounds with similar triazole structures showed effective activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | S. aureus | 16 | |
| Compound 2 | E. coli | 8 | |
| Compound 3 | K. pneumoniae | 32 | |
| Compound 4 | P. aeruginosa | 16 |
Antifungal Activity
Triazolo derivatives have also shown antifungal activity. A study highlighted that certain triazole compounds inhibited fungal growth significantly, suggesting potential applications in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory effects of triazole derivatives have been documented in various studies. For example, Muthal et al. (2010) reported that specific triazole compounds displayed moderate anti-inflammatory activity in a carrageenan-induced rat paw edema model . This suggests that the compound may have therapeutic potential in inflammatory conditions.
Anticancer Potential
Recent research has explored the anticancer properties of triazolopyridine derivatives. A study indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values demonstrating significant cell growth inhibition . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound A | A375 Melanoma | 10 | Apoptosis | |
| Compound B | MCF7 Breast Cancer | 5 | Cell Cycle Arrest | |
| Compound C | HeLa Cervical Cancer | 8 | Induction of Apoptosis |
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Antibacterial Study : In vitro testing showed that a related triazole derivative had a significant zone of inhibition against Staphylococcus aureus, comparable to standard antibiotics like levofloxacin.
- Antifungal Study : A derivative was effective against Candida albicans, indicating its potential as an antifungal agent.
- Anti-inflammatory Study : Compounds were tested in vivo for their ability to reduce paw edema in rats, showing promising results in reducing inflammation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or mechanochemical methods. For example, trazodone analogs are prepared by reacting 2-(3-chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3-one with substituted phenylpiperazines under phase-transfer catalysis (PTC) conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of triazolopyridinone to arylpiperazine), using potassium carbonate as a base, and tetrabutylammonium bromide (TBAB) as a catalyst. Reaction yields (~46%) can be improved by varying solvents (acetonitrile) and grinding time in mechanochemical synthesis .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation relies on , , and NMR spectroscopy to identify proton environments, carbon frameworks, and phosphorus-containing derivatives. High-resolution mass spectrometry (HRMS) validates molecular formulas. Single-crystal X-ray diffraction (e.g., CCDC 1876879–1876881) resolves stereochemistry and bond angles, particularly for phosphonated derivatives. For purity assessment, HPLC with UV detection (e.g., retention time min) and TLC () are standard .
Q. What are the physicochemical properties critical for experimental design?
- Methodological Answer : Key properties include a melting point of 230–234°C, density of 1.511 g/cm, and stability under dry, room-temperature storage. Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is essential for reaction setups. The compound’s logP (estimated ~3.8) influences membrane permeability in biological assays .
Advanced Research Questions
Q. How do structural modifications at the 3-aminophenyl or triazolo-pyridine moieties affect binding affinity to serotonin receptors?
- Methodological Answer : Substitutions at the phenyl group (e.g., chloro, bromo, or methoxy) and alkylation of the piperazine ring modulate selectivity for 5-HT receptors. Computational docking (AutoDock Vina) predicts binding modes by optimizing van der Waals and electrostatic interactions. For example, 3-chlorophenyl derivatives show enhanced affinity due to hydrophobic contacts with receptor subpockets. Experimental validation via radioligand displacement assays (e.g., values) quantifies these effects .
Q. What computational strategies predict the compound’s interaction with cytochrome P450 enzymes or drug-metabolizing proteins?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) analyze metabolic pathways, such as N-dealkylation or hydroxylation. AutoDock Vina calculates binding energies to CYP3A4 or CYP2D6 isoforms. Electrochemical studies (cyclic voltammetry) assess redox behavior, correlating oxidation potentials with metabolic stability .
Q. How can contradictory data on synthesis yields or biological activity be resolved?
- Methodological Answer : Variability in yields (e.g., 46% vs. 70%) may arise from differences in solvent purity, grinding efficiency in mechanochemical synthesis, or byproduct formation. Systematic Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For biological activity, orthogonal assays (e.g., microbial inhibition vs. receptor binding) clarify mechanism-specific effects .
Q. What analytical methods quantify impurities or degradation products in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with photodiode array detection (PDA) resolves impurities like 4-chlorophenyl or 3-bromophenyl analogs. LC-MS/MS identifies degradation products (e.g., hydrolyzed triazolo rings). For trazodone hydrochloride, impurity profiling follows ICH guidelines, with limits set at <0.1% for genotoxic derivatives .
Methodological Notes
- Contradictions in Data : reports a 46% yield for mechanochemical synthesis, while classical methods may achieve higher yields but require harsher conditions. Researchers should balance efficiency with scalability.
- Advanced Characterization : Phosphonated derivatives require -NMR for unambiguous identification of phosphorylation sites .
- Safety : The compound’s hazard profile (H315-H319-H335) mandates fume hood use and PPE during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
